(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid

fluorine medicinal chemistry integrin antagonist structure-activity relationship

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid (CAS 1260593-31-4) is a chiral, non-proteinogenic β-amino acid featuring a 2,3-difluorobenzyl substituent at the α-carbon. It belongs to the class of fluorinated β-phenylalanine derivatives, which are recognized as key scaffolds in the design of integrin antagonists and other bioactive peptidomimetics.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B13987498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)CC(CN)C(=O)O
InChIInChI=1S/C10H11F2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m0/s1
InChIKeyUBBHPNTUQDUWGR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid: A Chiral Fluorinated β-Amino Acid Scaffold for Integrin-Targeted Drug Discovery


(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid (CAS 1260593-31-4) is a chiral, non-proteinogenic β-amino acid featuring a 2,3-difluorobenzyl substituent at the α-carbon . It belongs to the class of fluorinated β-phenylalanine derivatives, which are recognized as key scaffolds in the design of integrin antagonists and other bioactive peptidomimetics [1]. The compound's structural signature—a β-amino acid backbone with a specific ortho,meta-difluoro substitution pattern—distinguishes it from both non-fluorinated analogs and other difluorobenzyl regioisomers, imparting unique electronic and conformational properties relevant to molecular recognition .

Why Generic (S)-3-Amino-2-benzylpropanoic acid Cannot Substitute for the 2,3-Difluoro Analog in Medicinal Chemistry Applications


The 2,3-difluorobenzyl group is not a generic hydrophobic anchor; the specific ortho,meta-difluoro arrangement creates a unique electrostatic potential surface and dipole moment that cannot be replicated by non-fluorinated benzyl, mono-fluoro, or alternative difluoro regioisomers . In fluorinated phenylalanine-based integrin inhibitors, the position of fluorine substitution has been shown to critically modulate both potency and selectivity across integrin subtypes [1]. Moreover, the β-amino acid backbone (3-amino position) confers resistance to proteolytic degradation that α-amino acid analogs lack, making this scaffold essential for in vivo stability in peptide-based therapeutics [2]. Simply replacing the 2,3-difluoro pattern with a 2,4- or 3,4-difluoro isomer alters the compound's LogP, pKa, and molecular recognition profile, potentially compromising binding affinity and pharmacokinetic properties .

Quantitative Differentiation Evidence: (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid vs. Closest Analogs


Regioisomeric Fluorine Positioning: 2,3-Difluoro vs. 2,4-, 3,4-, and 3,5-Difluorobenzyl Analogs

The 2,3-difluorobenzyl substitution pattern creates an ortho,meta-difluoro arrangement that produces a distinct molecular dipole and electrostatic surface compared to the 2,4-, 3,4-, and 3,5-regioisomers . In fluorinated phenylalanine-derived integrin inhibitors, the positioning of fluorine atoms directly affects the compound's ability to engage hydrophobic pockets within the integrin binding site [1]. While direct head-to-head binding data for the free amino acid are not published, the patent literature establishes that β-phenylalanine derivatives with specific fluorination patterns exhibit IC50 values spanning over two orders of magnitude (0.18 nM to 141 nM) against αvβ3 integrin, demonstrating that fluorine regioisomerism is not interchangeable [1]. Furthermore, the predicted LogP of the 2,3-difluoro analog (1.17) is lower than that of the non-fluorinated parent (1.59), indicating enhanced hydrophilicity that may improve aqueous solubility and reduce non-specific protein binding .

fluorine medicinal chemistry integrin antagonist structure-activity relationship

β-Amino Acid Backbone Proteolytic Stability vs. α-Amino Acid (2,3-Difluorophenylalanine) Scaffold

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is a β-amino acid, meaning the amino group is at the 3-position rather than the 2-position as in standard α-amino acids . This structural difference confers resistance to hydrolysis by common proteases that recognize α-peptide bonds [1]. The regioisomeric α-amino acid counterpart, (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid (2,3-difluoro-L-phenylalanine, CAS 266360-42-3), has been described as an inhibitor of bacterial growth , but its α-amino acid backbone is susceptible to rapid proteolytic degradation. In contrast, β-amino acid-containing peptidomimetics have been demonstrated to exhibit extended in vivo half-lives due to their resistance to proteolytic cleavage [1].

peptidomimetic design metabolic stability protease resistance

Enantiomeric Purity Requirement: (S)-Enantiomer vs. (R)-Enantiomer in Chiral Recognition

The compound is supplied as the single (S)-enantiomer with a specification of ≥98% purity (HPLC) . In biological systems, integrin receptors and other protein targets exhibit stereospecific binding; the (R)-enantiomer of 3-amino-2-(2,3-difluorobenzyl)propanoic acid (CAS N/A, available as a separate catalog item) is not interchangeable with the (S)-form . The patent literature on β-phenylalanine-based integrin antagonists explicitly specifies stereochemistry as a critical determinant of activity, with individual enantiomers showing divergent IC50 values [1]. Using the racemate or the incorrect enantiomer in synthetic schemes would produce diastereomeric mixtures requiring additional chiral separation steps, increasing cost and complexity.

chiral resolution enantiomeric purity stereospecific binding

Procurement-Driven Application Scenarios for (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid


Synthesis of αvβ3/αvβ5 Integrin Antagonist Peptidomimetics Requiring β-Amino Acid Scaffolds

The compound serves as a chiral building block for constructing β-phenylalanine-based integrin antagonists, a class of compounds with demonstrated activity against αvβ3 integrin (IC50 range: 0.18 nM to 141 nM depending on fluorination and substitution pattern) [1]. The 2,3-difluorobenzyl group engages hydrophobic pockets within the integrin binding cleft, while the β-amino acid backbone provides resistance to proteolytic degradation [2]. Researchers developing RGD-mimetic integrin inhibitors for oncology or fibrosis indications should prioritize this specific regioisomer to explore structure-activity relationships around the ortho,meta-difluoro motif.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Protected Derivative

The Fmoc-protected analog (Fmoc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid, CAS 1260594-34-0) is specifically designed for incorporation into peptides via standard Fmoc-SPPS protocols . The β-amino acid backbone alters peptide backbone geometry and hydrogen-bonding patterns compared to α-amino acids, enabling the design of peptidomimetics with constrained conformations and enhanced target selectivity [2]. Scientists procuring the free amino acid can perform in-house Fmoc protection, or alternatively source the pre-protected derivative for direct use in automated peptide synthesizers.

Fluorine-Protein Interaction Studies via 19F NMR and X-ray Crystallography

The 2,3-difluorobenzyl moiety provides a distinctive 19F NMR spectroscopic handle with chemical shift sensitivity to local protein environment changes [1]. Unlike 4-fluoro or 3,5-difluoro analogs, the ortho-fluorine in the 2,3-pattern experiences unique through-space coupling and anisotropic shielding effects that can report on protein conformational changes upon ligand binding. This compound is therefore uniquely suited for 19F NMR-based protein-ligand interaction studies and fragment-based drug discovery campaigns where fluorine is used as a probe for binding site occupancy.

Comparative SAR Studies Across Difluorobenzyl Regioisomers in Kinase or Integrin Inhibitor Programs

For medicinal chemistry teams systematically exploring fluorination patterns on a benzyl-substituted amino acid scaffold, this compound represents the 2,3-difluoro data point in a matrix that includes the 2,4-, 3,4-, and 3,5-difluoro regioisomers . The predicted pKa (3.29) and LogP (1.17) of the 2,3-difluoro analog differ measurably from its isomers, and these differences may translate into divergent cellular permeability, solubility, and off-target binding profiles. Procurement of the complete regioisomer set enables rigorous SAR exploration to identify the optimal fluorination pattern for a given target.

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